molecular formula C8H7BrINO B14813008 2-Bromo-3-cyclopropoxy-6-iodopyridine

2-Bromo-3-cyclopropoxy-6-iodopyridine

Cat. No.: B14813008
M. Wt: 339.96 g/mol
InChI Key: HQUXXMXPCPSQPR-UHFFFAOYSA-N
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Description

2-Bromo-3-cyclopropoxy-6-iodopyridine is a halogenated pyridine derivative featuring bromine at position 2, a cyclopropoxy group at position 3, and iodine at position 6. This compound’s structure combines steric bulk (cyclopropoxy) with halogens of varying reactivity (Br, I), making it a candidate for applications in pharmaceutical synthesis, agrochemicals, and cross-coupling reactions.

Properties

Molecular Formula

C8H7BrINO

Molecular Weight

339.96 g/mol

IUPAC Name

2-bromo-3-cyclopropyloxy-6-iodopyridine

InChI

InChI=1S/C8H7BrINO/c9-8-6(12-5-1-2-5)3-4-7(10)11-8/h3-5H,1-2H2

InChI Key

HQUXXMXPCPSQPR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyclopropoxy-6-iodopyridine typically involves the bromination and iodination of a pyridine derivative. One common method is the selective bromination of 3-cyclopropoxy-6-iodopyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of 2-Bromo-3-cyclopropoxy-6-iodopyridine may involve large-scale bromination and iodination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyclopropoxy-6-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Comparison with Similar Compounds

Structural and Molecular Properties

A comparative analysis of substituents, molecular formulas, and molar masses highlights key differences (Table 1):

Table 1: Structural Comparison of Halogenated Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) CAS Number
2-Bromo-3-cyclopropoxy-6-iodopyridine Br (2), cyclopropoxy (3), I (6) C₈H₆BrINO ~338.8* N/A
2-Bromo-3-methylpyridine Br (2), CH₃ (3) C₆H₆BrN 172.03 3430-17-9
2-Bromo-3-hydroxy-6-iodopyridine Br (2), OH (3), I (6) C₅H₃BrINO 315.90 129611-32-1
2-Bromo-3-chloro-6-iodopyridine Br (2), Cl (3), I (6) C₅H₂BrClIN 318.34 N/A
6-Bromo-2-chloro-3-iodopyridine Br (6), Cl (2), I (3) C₅H₂BrClIN 318.34 1138444-17-3

*Calculated based on substituent contributions.

Key Observations:
  • Steric Effects : The cyclopropoxy group in the target compound introduces greater steric hindrance compared to methyl () or chloro () groups. This may reduce reactivity at adjacent positions in electrophilic substitution reactions.
  • Electronic Effects: The cyclopropoxy group is an electron-donating substituent, contrasting with electron-withdrawing groups like chloro () or hydroxy ().
  • Halogen Reactivity : Iodine at position 6 (target compound) offers superior leaving-group capability compared to bromine or chlorine, facilitating cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

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